1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a phenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete cyclization.
Industrial production methods may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.
Scientific Research Applications
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound in biological studies to understand the role of pyrazole derivatives in various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine: This compound has fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-5-amine: The position of the phenyl group on the pyrazole ring is different, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3/c16-11-6-7-14(13(17)8-11)20-15(18)12(9-19-20)10-4-2-1-3-5-10/h1-9H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUMAKXZOKMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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